异柠檬酸

描述

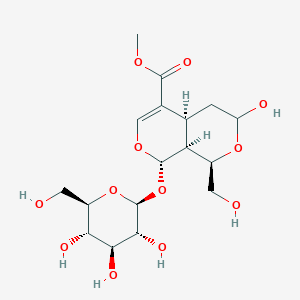

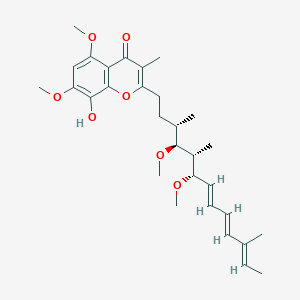

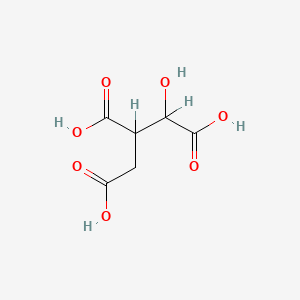

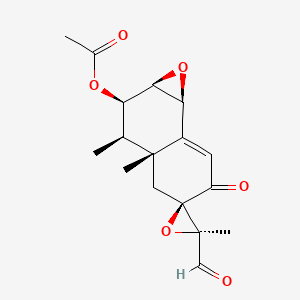

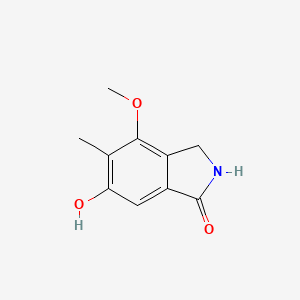

异柠檬酸是一种三羧酸,是柠檬酸的结构异构体异柠檬酸常见于柑橘类水果中,被用作检测水果产品真伪和质量的指标 .

科学研究应用

异柠檬酸在科学研究中有着广泛的应用:

作用机制

异柠檬酸的主要作用机制是通过其在柠檬酸循环中的作用发挥作用。它在乌头酸酶的帮助下由柠檬酸形成,并受异柠檬酸脱氢酶的作用生成α-酮戊二酸。 该反应对于有氧生物体以ATP形式产生能量至关重要 .

6. 与相似化合物的比较

异柠檬酸在结构上与柠檬酸相似,因为它们都是三羧酸。它们在羟基的位置上有所不同。这种结构差异导致了柠檬酸循环中不同的作用。 柠檬酸是循环的起点,而异柠檬酸是通过柠檬酸的异构化形成的中间体 .

相似化合物:

柠檬酸: 柠檬酸循环的起点.

α-酮戊二酸: 柠檬酸循环中的关键中间体,由异柠檬酸的氧化形成.

苹果酸: 柠檬酸循环中的另一个中间体.

异柠檬酸作为柠檬酸循环中的中间体以及它在科学研究中的各种应用使其成为一个备受关注的化合物。

生化分析

Biochemical Properties

Isocitric acid is a key intermediate in the citric acid cycle, where it is formed from citrate through the action of the enzyme aconitase. The isocitrate anion is then acted upon by isocitrate dehydrogenase, which catalyzes its conversion to alpha-ketoglutarate . This reaction is crucial for the production of NADH, which is used in the electron transport chain to generate ATP. Isocitric acid interacts with several enzymes, including aconitase and isocitrate dehydrogenase, playing a vital role in energy production and metabolic regulation .

Cellular Effects

Isocitric acid influences various cellular processes, including energy production, detoxification, and cellular signaling. It is involved in the removal of toxic ammonia and the production of energy in the mitochondria . High levels of isocitric acid can indicate ammonia toxicity, which can lead to disturbances in neurological function and loss of organ reserve . Additionally, isocitric acid has been shown to have antioxidant properties, protecting cells from oxidative stress .

Molecular Mechanism

At the molecular level, isocitric acid exerts its effects through its interactions with specific enzymes in the citric acid cycle. The enzyme aconitase converts citrate to isocitric acid, which is then acted upon by isocitrate dehydrogenase to produce alpha-ketoglutarate . This reaction is coupled with the reduction of NAD+ to NADH, which is essential for ATP production in the electron transport chain . Isocitric acid also plays a role in regulating the activity of these enzymes, ensuring efficient energy production and metabolic balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isocitric acid can vary over time. Isocitric acid is relatively stable under standard conditions, but its stability can be affected by factors such as pH, temperature, and the presence of other chemicals . Over time, isocitric acid can degrade, leading to changes in its concentration and effects on cellular function . Long-term studies have shown that isocitric acid can influence cellular metabolism and gene expression, with potential implications for disease treatment and prevention .

Dosage Effects in Animal Models

The effects of isocitric acid in animal models can vary depending on the dosage. At low doses, isocitric acid has been shown to have beneficial effects, such as improving energy production and reducing oxidative stress . At high doses, isocitric acid can have toxic effects, leading to metabolic acidosis and disturbances in cellular function . Studies have also shown that isocitric acid can be used to treat conditions such as iron-deficient anemia and Parkinson’s disease .

Metabolic Pathways

Isocitric acid is involved in several metabolic pathways, including the citric acid cycle and the glyoxylate cycle . In the citric acid cycle, isocitric acid is converted to alpha-ketoglutarate by isocitrate dehydrogenase, producing NADH in the process . In the glyoxylate cycle, isocitric acid is cleaved by isocitrate lyase to produce succinate and glyoxylate . These pathways are essential for energy production and metabolic regulation in cells .

Transport and Distribution

Isocitric acid is transported and distributed within cells and tissues through specific transporters and binding proteins . In the mitochondria, isocitric acid is transported by the mitochondrial carrier proteins, which facilitate its movement across the mitochondrial membrane . This transport is essential for the proper functioning of the citric acid cycle and energy production in cells .

Subcellular Localization

Isocitric acid is primarily localized in the mitochondria, where it participates in the citric acid cycle . The subcellular localization of isocitric acid is determined by the presence of targeting signals and post-translational modifications that direct it to the mitochondria . This localization is crucial for its role in energy production and metabolic regulation in cells .

准备方法

合成路线和反应条件: 异柠檬酸可以通过使用乌头酸酶对柠檬酸进行异构化来合成。 该反应涉及柠檬酸脱水形成顺乌头酸,然后重新水合生成异柠檬酸 .

工业生产方法: 工业生产异柠檬酸最有效的方法之一是使用酵母菌解脂耶氏酵母。这种酵母可以利用各种碳源(包括油菜籽油和乙醇工业废料)生产异柠檬酸。 生产过程包括发酵、细胞分离、澄清、浓缩、酸化和结晶,以获得高纯度异柠檬酸 .

反应类型:

氧化: 异柠檬酸氧化生成草酰琥珀酸,然后脱羧生成α-酮戊二酸。

常用试剂和条件:

氧化: 异柠檬酸脱氢酶和NADP+作为辅因子.

还原: 乌头酸酶和水.

取代: 各种化学试剂,具体取决于所需的取代.

主要产物:

氧化: α-酮戊二酸.

还原: 异柠檬酸盐.

取代: 各种取代的异柠檬酸盐.

相似化合物的比较

Citric Acid: A tricarboxylic acid that is the starting point of the citric acid cycle.

Alpha-Ketoglutaric Acid: A key intermediate in the citric acid cycle formed from the oxidation of isocitric acid.

Malic Acid: Another intermediate in the citric acid cycle.

Isocitric acid’s unique role as an intermediate in the citric acid cycle and its various applications in scientific research make it a compound of significant interest.

属性

IUPAC Name |

1-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBLHEXUDAPZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1637-73-6 (tri-hydrochloride salt) | |

| Record name | Isocitric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60861871 | |

| Record name | 3-Carboxy-2,3-dideoxypentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isocitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

466 mg/mL | |

| Record name | Isocitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

320-77-4 | |

| Record name | Isocitric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocitric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxy-2,3-dideoxypentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCITRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RW6G5D4MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isocitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 - 165 °C | |

| Record name | Isocitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is isocitric acid, and what is its role in the citric acid cycle?

A1: (2R,3S)-Isocitric acid is an organic acid and an important intermediate in the citric acid cycle, a central metabolic pathway for energy production in living organisms. [, , ] It is formed from citric acid through the enzyme-catalyzed isomerization by aconitase and is subsequently oxidized to α-ketoglutaric acid by isocitrate dehydrogenase. []

Q2: How does the availability of isocitric acid affect citric acid production in yeast?

A2: In yeasts like Yarrowia lipolytica, isocitric acid is often produced alongside citric acid. [, , , , , , ] The ratio of these acids is influenced by factors such as strain characteristics, pH, nitrogen availability, and the presence of specific inhibitors. [, , , ] For instance, nitrogen limitation can favor isocitric acid production, while certain mutant strains predominantly produce citric acid. [, ]

Q3: What is the significance of the ratio between citric acid and isocitric acid in fruit juices?

A3: The ratio of citric acid to D-isocitric acid serves as a marker for the authenticity of citrus juices. [, , , , , ] Adulteration with non-citrus components can alter this ratio, providing a means of quality control. [, ]

Q4: What is the molecular formula and weight of isocitric acid?

A4: The molecular formula of isocitric acid is C6H8O7, and its molecular weight is 192.12 g/mol. [, ]

Q5: How can the different isomers of isocitric acid be separated?

A5: Separating isocitric acid isomers, particularly from its isomer citric acid, can be challenging. One effective method is through esterification, where the distinct physical properties of the resulting esters allow for separation. For example, citric acid trimethyl ester crystallizes, while (2R,3S)-isocitric acid trimethyl ester remains liquid, enabling separation by filtration. []

Q6: How does the presence of citrate affect the measurement of isocitric acid?

A6: Citrate has been shown to significantly increase the rotation of the molybdate complexes of isocitric acid. [, ] This interference necessitates careful consideration when using polarimetric methods to determine isocitric acid concentrations, especially in samples containing both acids. [, ]

Q7: What factors influence the production of isocitric acid by Yarrowia lipolytica?

A7: Several factors affect the production of isocitric acid by Yarrowia lipolytica, including:

- Carbon Source: Y. lipolytica can utilize various carbon sources, including n-alkanes, glucose, sunflower oil, and glycerol. [, , , , , , ]

- Nitrogen Limitation: Limiting nitrogen supply is crucial for shifting the metabolism towards organic acid production. [, , , ]

- pH: pH influences the ratio of citric acid to isocitric acid produced. [, ]

- Metal Ions: The presence of iron is essential, particularly for the enzyme aconitase involved in isocitric acid synthesis. [, ]

- Inhibitors: The addition of inhibitors like itaconic acid can selectively target specific enzymes and favor isocitric acid production. []

Q8: What are the potential applications of isocitric acid?

A8: Isocitric acid has potential applications in various sectors, including:

- Food Industry: Its role as a naturally occurring acid in citrus fruits makes it potentially valuable as a food additive. [, ]

- Pharmaceuticals: Emerging research highlights isocitric acid's potential antioxidant properties, suggesting possible applications in addressing oxidative stress-related conditions. [, , , ]

- Chemical Synthesis: As a chiral building block, isocitric acid holds promise as a starting material for synthesizing various compounds. []

Q9: How is isocitric acid typically analyzed and quantified?

A9: Several analytical techniques are employed for the analysis and quantification of isocitric acid, including:

- High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to separate and quantify isocitric acid, especially in complex mixtures like fruit juices and fermentation broths. [, , , , ]

- Enzymatic Assays: Specific enzymatic reactions coupled with spectrophotometric detection provide accurate quantification of isocitric acid. [, , ]

- Capillary Electrophoresis (CE): CE, particularly when combined with chiral selectors, enables the separation and quantification of isocitric acid enantiomers. [, , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity for analyzing isocitric acid, even in the presence of high concentrations of citric acid. []

Q10: Why is it important to control and assure the quality of isocitric acid in its various applications?

A11: Ensuring the quality and purity of isocitric acid is crucial, especially for its applications in food and pharmaceuticals. [, ] Factors such as the presence of impurities, isomeric purity, and microbial contamination can impact its safety and efficacy. [, ] Stringent quality control measures during production, isolation, and storage are essential to maintain its quality and meet regulatory standards. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Chlorophenyl)oxolan-2-yl]piperidine](/img/structure/B1196329.png)

![(1S,9R,10R)-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadeca-2,4-dien-6-one](/img/structure/B1196346.png)